

# Spectroscopic Data of 2-Methyl-4-nitrophenyl isocyanide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-4-nitrophenyl isocyanide

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## Abstract

This technical guide provides a summary of predicted spectroscopic data for **2-Methyl-4-nitrophenyl isocyanide** ( $C_8H_6N_2O_2$ ), a compound of interest in synthetic chemistry and potentially in drug development. Due to the limited availability of experimental data in public databases, this document presents predicted Infrared (IR), Nuclear Magnetic Resonance ( $^1H$  NMR and  $^{13}C$  NMR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra for solid organic compounds are also provided. This guide is intended to serve as a reference for researchers working with this or structurally related molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methyl-4-nitrophenyl isocyanide**. This data has been generated using computational models and should be used as a reference pending experimental verification.

## Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Methyl C-H Stretch
~2150-2100	Strong	N≡C Isocyanide Stretch[1]
~1600, ~1475	Medium-Strong	Aromatic C=C Bending
~1530-1500	Strong	Asymmetric NO <sub>2</sub> Stretch[2]
~1350-1330	Strong	Symmetric NO <sub>2</sub> Stretch[2]

### Predicted <sup>1</sup>H NMR Spectroscopy Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.10	d	1H	H-3
~8.05	dd	1H	H-5
~7.40	d	1H	H-6
~2.60	s	3H	-CH <sub>3</sub>

### Predicted <sup>13</sup>C NMR Spectroscopy Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~165	N≡C (Isocyanide)
~148	C-4 (C-NO <sub>2</sub> )
~140	C-2 (C-CH <sub>3</sub> )
~135	C-1 (C-NC)
~125	C-6
~120	C-5
~118	C-3
~20	-CH <sub>3</sub>

## Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment	Notes
162	[M] <sup>+</sup>	Molecular Ion
132	[M - NO] <sup>+</sup>	Loss of nitric oxide
116	[M - NO <sub>2</sub> ] <sup>+</sup>	Loss of nitro group
104	[M - NO - CO] <sup>+</sup>	Subsequent loss of carbon monoxide from [M-NO] <sup>+</sup>
90	[C <sub>6</sub> H <sub>4</sub> N] <sup>+</sup>	Fragmentation of the aromatic ring
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds like **2-Methyl-4-nitrophenyl isocyanide**. Instrument-specific parameters should be optimized by the operator.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
  - Dissolve approximately 5-10 mg of the solid sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
  - Carefully drop the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
  - Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.
- Data Acquisition:
  - Obtain a background spectrum of the clean, empty sample compartment.
  - Place the salt plate with the sample film into the spectrometer's sample holder.
  - Acquire the sample spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The acquired spectrum should be background-corrected.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - For  $^1\text{H}$  NMR, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).[\[3\]](#)
  - For  $^{13}\text{C}$  NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of solvent is recommended.[\[3\]](#)
  - Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample vial.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
  - Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if required for precise chemical shift calibration.

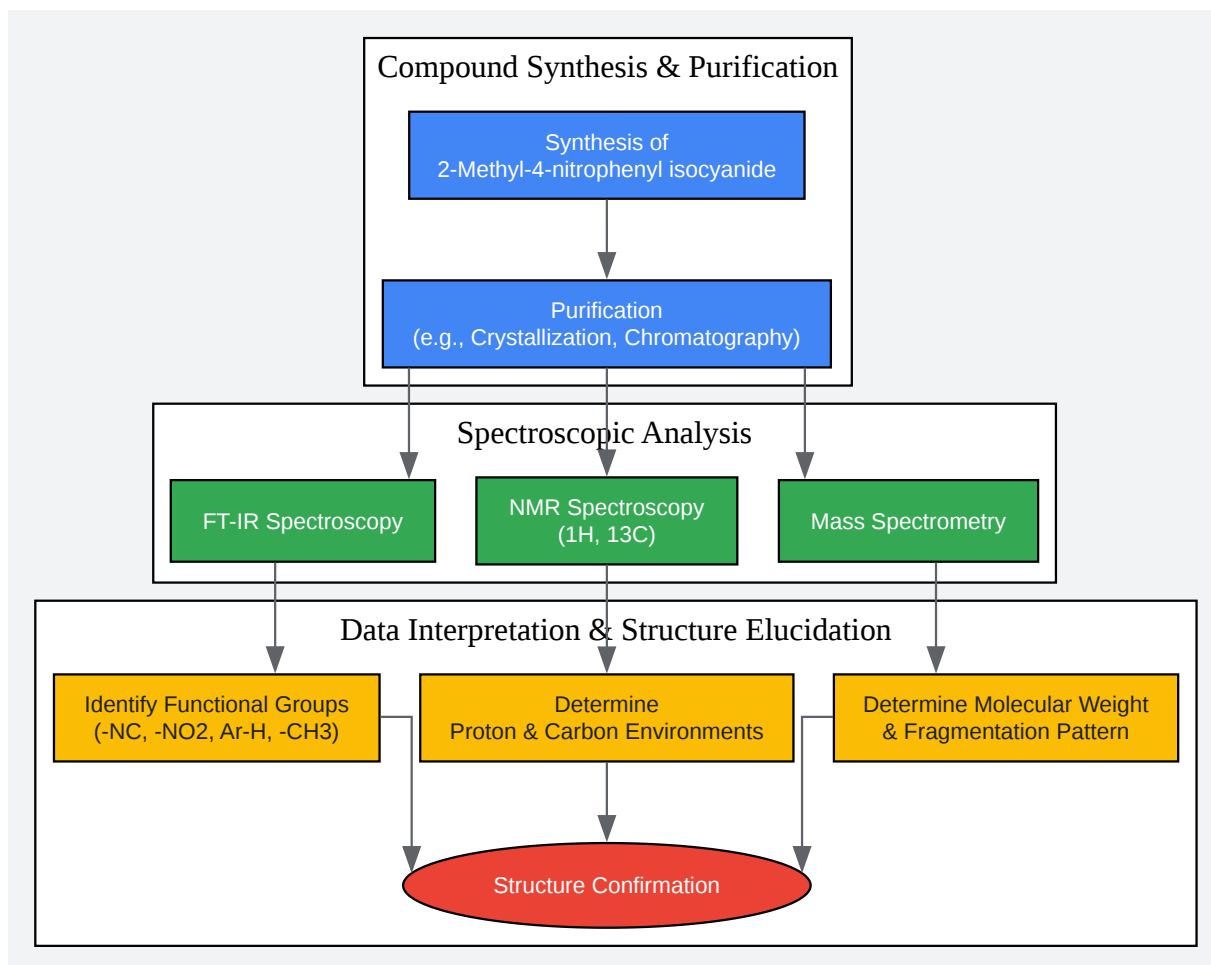
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).
  - Acquire and process the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

## Mass Spectrometry (MS)

- Sample Introduction:
  - For a solid sample, direct insertion using a solid probe is a common method for Electron Ionization (EI).
  - Alternatively, the sample can be dissolved in a suitable solvent and introduced via a direct infusion line for soft ionization techniques like Electrospray Ionization (ESI), or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- Data Acquisition:
  - Tune and calibrate the mass spectrometer using a known standard.
  - Select the appropriate ionization method (e.g., EI for fragmentation analysis).
  - Acquire the mass spectrum over the desired mass-to-charge ( $m/z$ ) range.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or unknown chemical compound.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

## Conclusion

This guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for **2-Methyl-4-nitrophenyl isocyanide**. While this information is valuable for initial characterization and for guiding experimental work, it is imperative that this predicted data be confirmed through empirical measurement. The provided workflows and protocols offer a robust starting point for researchers in the fields of chemical synthesis and drug development to physically characterize this and similar molecules.

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